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Introduction

Disitertide, also known as P144, is a synthetic peptide that has garnered significant interest in
the scientific community for its potent inhibitory effects on Transforming Growth Factor-beta 1
(TGF-B1). As a key mediator of fibrosis and a contributor to cancer progression, TGF-1
represents a critical target for therapeutic intervention. Disitertide's ability to modulate the
TGF-B1 signaling pathway, as well as its influence on the PI3K/Akt pathway, positions it as a
promising candidate for the treatment of various fibrotic diseases and cancers. This technical
guide provides an in-depth overview of the chemical structure, physicochemical properties, and
biological activities of Disitertide, supported by available experimental data and
methodologies.

Chemical Structure and Physicochemical Properties

Disitertide is a 14-amino acid peptide with the sequence Threonine-Serine-Leucine-Aspartic
Acid-Alanine-Serine-Isoleucine-Isoleucine-Tryptophan-Alanine-Methionine-Methionine-
Glutamine-Asparagine (TSLDASIIWAMMQN). Its chemical and physical properties are
summarized in the table below.
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Property

Value

Reference

Molecular Formula

C68H109N17022S2

Molecular Weight

1580.82 g/mol

Amino Acid Sequence

TSLDASIIWAMMQN

L-threonyl-L-seryl-L-leucyl-L-
alpha-aspartyl-L-alanyl-L-seryl-

L-isoleucyl-L-isoleucyl-L-

IUPAC Name
tryptophyl-L-alanyl-L-
methionyl-L-methionyl-L-
glutaminyl-L-asparagine
CAS Number 272105-42-7
Appearance White to off-white solid
Purity 295% (HPLC)
Insoluble in water. Soluble in
o DMSO (= 200 mg/mL). Soluble
Solubility )
to 1 mg/mlin 0.01M PBS (pH
7.4).
Powder: -20°C for up to 3
Storage years. In solvent: -80°C for 1

year.

Mechanism of Action

Disitertide exerts its biological effects through a dual mechanism of action, primarily targeting

the TGF-B1 signaling pathway and also exhibiting inhibitory effects on the PI3K/Akt pathway.

Inhibition of TGF-1 Signaling

Disitertide is a specific inhibitor of TGF-1, designed to block the interaction of this cytokine

with its receptor. By preventing TGF-B1 from binding to its receptor, Disitertide effectively

abrogates the downstream signaling cascade. A key event in TGF-1 signaling is the
phosphorylation of SMAD2 and SMAD3 (pSMAD2/3), which then translocate to the nucleus to
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regulate the transcription of target genes involved in fibrosis and cell proliferation. Disitertide
has been shown to reduce the phosphorylation of SMAD2/3, thus inhibiting the pro-fibrotic and

oncogenic effects of TGF-1.
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TGF-B1 Signaling Inhibition by Disitertide

Inhibition of PI3K/Akt Signaling

In addition to its effects on the TGF-1 pathway, Disitertide has also been identified as a PI3K
inhibitor. The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival,
growth, and proliferation. By inhibiting PI3K, Disitertide can suppress the phosphorylation of
Akt (p-Akt), a key downstream effector of PI3K. This inhibition of the PI3K/Akt pathway can

lead to the induction of apoptosis.
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Biological Activity and Experimental Data
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Disitertide has demonstrated significant biological activity in a variety of in vitro and in vivo

models.

In Vitro Studies

Cell Line Concentration Effect Reference
Suppressed protein
MC3T3-E1 (mouse expression of PI3K
100 pg/mL ]
osteoblast precursor) and p-Akt; induced
Bax expression.
Al72, U-87 MG Induced apoptosis
] 10 - 200 pg/mL o
(human glioblastoma) and anoikis.
Reduced cell
Lovo, SW480 (human - o
) Not specified migration and
colorectal carcinoma) ) )
invasion.
In Vivo Studies
Animal Model Administration Effect Reference

Nude mice with . o
) Topical application of
human hypertrophic o
300 pg/mL in Lipogel
scars

Promoted scar
maturation and

improved morphology.

Rabbit model of
radiotherapy-induced Intravenous injection

fibrosis

Reduced extracellular
matrix fibrosis and
Smad2/3
phosphorylation.

Clinical Studies

A proof-of-concept Phase lla clinical trial evaluated the efficacy and safety of topical Disitertide

in patients with skin fibrosis associated with systemic sclerosis.
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Parameter Disitertide Arm Placebo Arm p-value Reference
Number of
_ 28 28 -
Patients
Patient-
Perceived Skin 42% 18% <0.034
Improvement

In an open-label extension of this study, over 80% of patients reported an improvement in the
treated skin after six months of Disitertide application. The product demonstrated a
remarkable safety profile with no severe adverse events related to the therapy.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific bioassays of
Disitertide are not extensively available in the public domain. However, based on the literature,
established methodologies for similar peptides and assays can be adapted.

Solid-Phase Peptide Synthesis (General Protocol)

Disitertide can be synthesized using standard Fmoc-based solid-phase peptide synthesis
(SPPS).
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Resin Support

l
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4. Repeat steps 2 & 3
for all 14 amino acids

5. Cleavage from resin and
side-chain deprotection
(TFA cocktail)

6. Purification
(RP-HPLC)

7. Characterization

(Mass Spectrometry)
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General Workflow for Solid-Phase Peptide Synthesis

Methodology:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b515574?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b515574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).

e First Amino Acid Attachment: Couple the C-terminal amino acid (Fmoc-Asn(Trt)-OH) to the
resin.

o Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino
acid using a solution of piperidine in dimethylformamide (DMF).

e Coupling: Introduce the next Fmoc-protected amino acid with an activating agent (e.g.,
HBTU/HOBL) to form the peptide bond.

» Repeat: Repeat the deprotection and coupling steps for each amino acid in the Disitertide
sequence.

» Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide
from the resin and remove the side-chain protecting groups using a cleavage cocktalil,
typically containing trifluoroacetic acid (TFA) and scavengers.

« Purification: Purify the crude peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

o Characterization: Confirm the identity and purity of the synthesized Disitertide using mass
spectrometry and analytical HPLC.

Western Blot for Phospho-SMAD2/3 (General Protocol)
Methodology:

o Cell Culture and Treatment: Culture appropriate cells (e.g., fibroblasts or cancer cell lines)
and treat with TGF-1 in the presence or absence of varying concentrations of Disitertide
for a specified time.

o Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-
polyacrylamide gel.
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Western Blotting: Transfer the separated proteins to a PVDF membrane.

Immunoblotting: Block the membrane and then incubate with primary antibodies against
phospho-SMAD2/3 and total SMAD2/3. Subsequently, incubate with an appropriate HRP-
conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Analysis: Quantify the band intensities and normalize the levels of phospho-SMAD2/3 to total
SMAD?2/3.

Cell Viability/Apoptosis Assay (General Protocol using

Annexin V/PI Staining)
Methodology:

Cell Culture and Treatment: Seed cells in a multi-well plate and treat with different
concentrations of Disitertide for a defined period.

Cell Harvesting: Collect both adherent and floating cells.

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated
Annexin V and Propidium lodide (PI).

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Analysis: Quantify the percentage of live (Annexin V-/Pl-), early apoptotic (Annexin V+/PI-),
late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/Pl+) cells.

Conclusion

Disitertide is a well-characterized peptide inhibitor of TGF-B1 with a dual mechanism of action

that also involves the PI3K/Akt pathway. Its demonstrated efficacy in preclinical models of

fibrosis and encouraging results from early-phase clinical trials in skin fibrosis highlight its

therapeutic potential. Further research, including more extensive clinical trials and the
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development of detailed, standardized experimental protocols, will be crucial in fully elucidating
its clinical utility and advancing its development as a novel therapeutic agent.

» To cite this document: BenchChem. [Disitertide: A Technical Overview of its Chemical
Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b515574#chemical-structure-and-
properties-of-disitertide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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